Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH” is a compound that incorporates Fmoc-protected lysine, Oct-(otBu)-Glu-(otBu) as a linker, and AEEA-AEEA as additional functional groups . It is a key intermediate for the construction of peptide sequences in organic synthesis . This compound is used in the synthesis of liraglutide, a peptide used to treat type 2 diabetes mellitus .
Synthesis Analysis
The synthesis of “this compound” involves a solid-phase process using coupling reactions with an acid-labile linker . It allows controlled and stepwise assembly of complex molecules .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethoxycarbonyl protecting group (Fmoc), which is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are primarily coupling reactions with an acid-labile linker .Physical and Chemical Properties Analysis
The predicted properties of “this compound” include a boiling point of 1215.5±65.0 °C, a density of 1.130±0.06 g/cm3, and a pKa of 3.87±0.21 .Wissenschaftliche Forschungsanwendungen
Self-Assembled Structures from Modified Amino Acids
Modified amino acids, including Fmoc-protected species, can form diverse self-assembled structures under varying conditions such as concentration, temperature, and pH. These structures, ranging from spheres to rod-like morphologies, are intriguing for their potential applications in material chemistry, bioscience, and biomedical fields. This pathway offers a facile route to novel nanoarchitectures (Gour et al., 2021).
Gelation Properties of Dipeptide Derivatives
The gelation properties of lysine and glutamic acid dipeptide derivatives, alongside their precursor amino acid, have been explored for their ability to gelate various solvents under sonication. These findings highlight the potential of lysine-based gelators in forming supramolecular fibrous networks, driven by π-π stacking and hydrogen bonding, suggesting applications in materials science and bioengineering (Geng et al., 2017).
Applications in Peptide Synthesis and Biomedical Research
Fmoc-L-Lys derivatives have been utilized in the synthesis of peptides and proteins, including semisynthetic insulin analogs. This approach demonstrates the versatility of Fmoc-protected amino acids in producing bioactive molecules with specific biological activities, such as modified insulin analogs with varied receptor binding affinities (Žáková et al., 2007).
Enhancing Biomaterials for Cell Culture
Aromatic peptide derivatives, including Fmoc-protected amino acids, have shown promise in self-assembling into hydrogels that mimic the extracellular matrix. These materials support cell viability and proliferation, offering a tunable platform for tissue engineering and regenerative medicine applications. The introduction of functional groups can further enhance compatibility with various cell types, demonstrating the potential of Fmoc-peptide gels as substrates for cell cultures (Jayawarna et al., 2009).
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H101N5O16/c1-63(2,3)84-59(74)33-20-18-16-14-12-10-8-7-9-11-13-15-17-19-32-56(71)68-54(61(77)85-64(4,5)6)34-35-55(70)66-37-39-79-41-44-82-47-58(73)67-38-40-80-42-43-81-46-57(72)65-36-26-25-31-53(60(75)76)69-62(78)83-45-52-50-29-23-21-27-48(50)49-28-22-24-30-51(49)52/h21-24,27-30,52-54H,7-20,25-26,31-47H2,1-6H3,(H,65,72)(H,66,70)(H,67,73)(H,68,71)(H,69,78)(H,75,76)/t53-,54-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTQASXXEXJBOM-PJYGOTMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H101N5O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1196.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.